molecular formula C26H26N6O5S B8002883 Proflavine hemisulfate hydrate

Proflavine hemisulfate hydrate

Cat. No.: B8002883
M. Wt: 534.6 g/mol
InChI Key: DTRLDKDFCPUGCA-UHFFFAOYSA-N
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Description

Historical Trajectory of Proflavine (B1679165) Research in Molecular Biology

The study of proflavine and its interaction with DNA has a long history, contributing significantly to our understanding of DNA structure and the mechanisms of DNA-binding agents. Initially recognized for its antiseptic and bacteriostatic properties, research on proflavine quickly expanded into the realm of molecular biology. researchgate.netdrugbank.com Its ability to cause mutations by inserting into the DNA sequence, leading to base-pair deletions or insertions, made it a key subject in early mutagenesis studies. This mutagenic property helped to elucidate the fundamental processes of DNA replication and repair. macsenlab.com

Over the years, research has evolved to employ advanced analytical techniques to study the precise molecular interactions between proflavine and DNA. Molecular dynamics simulations and various spectroscopic methods have provided detailed insights into the intercalation process, revealing it to be a multi-step mechanism. rsc.orgacs.org These studies have been crucial in building molecular models of proflavine-DNA complexes and understanding the conformational changes that occur in the DNA double helix upon intercalation. oup.comnih.gov

Overview of Multifaceted Research Paradigms for Acridine (B1665455) Derivatives

Acridine derivatives, including proflavine, represent a class of compounds with diverse applications in scientific research. nih.gov Their planar tricyclic structure is a key feature that facilitates their intercalation into DNA, a characteristic that has been a major focus of research. researchgate.netsioc-journal.cn This ability to interact with DNA has led to their investigation as potential anticancer agents, as they can inhibit the function of enzymes like topoisomerase. nih.govnih.gov

Beyond their direct interaction with DNA, acridine derivatives are also explored for their photophysical and photochemical properties. frontiersin.org Proflavine, for instance, is a photosensitizer, meaning it can absorb light and transfer the energy to other molecules, leading to photochemical reactions. nih.govacs.org This property is utilized in photodynamic therapy research and for studying light-induced biological processes. nih.govresearchgate.net The versatility of acridine derivatives continues to drive research into new applications, from fluorescent imaging agents to components in biocatalytic systems. researchgate.netsioc-journal.cn

Detailed Research Findings

The core of proflavine's utility in molecular biology lies in its interaction with DNA. Research has elucidated the specifics of this interaction, providing a foundation for its various applications.

DNA Intercalation: Proflavine binds to DNA by inserting its planar acridine ring between adjacent base pairs of the double helix. rsc.orgoup.comresearcher.life This intercalation process is a two-step mechanism, initiated by an external binding to the DNA, followed by the insertion of the molecule into the DNA core. rsc.org Solid-state NMR studies have shown that upon binding, the proflavine molecule is essentially immobile and oriented with its aromatic ring plane perpendicular to the fiber axis of the DNA. nih.gov This binding induces conformational changes in the DNA, including the unwinding of the helix. nih.gov

Photosensitization: Proflavine is a potent photosensitizer, capable of absorbing light energy and inducing photochemical reactions. nih.govacs.org This property has been harnessed in studies investigating light-induced damage to DNA and other biological molecules. nih.govresearchgate.net Upon exposure to light, proflavine can generate reactive oxygen species, which can lead to DNA strand breaks and other modifications. macsenlab.com This has been a valuable tool for studying DNA repair mechanisms and the effects of oxidative stress on cells.

Fluorescent Staining: As a fluorescent dye, proflavine hemisulfate is used for the cytological examination of biological specimens. alkalisci.commacsenlab.com It stains the cell nucleus and cytoplasmic structures, allowing for visualization and quantitative morphological comparisons between different cell types. alkalisci.commacsenlab.com This application is particularly useful in distinguishing between normal and neoplastic cells based on nuclear morphometry. nih.gov

Property nih.govnih.govValue
Molecular Formula C26H26N6O5S
Molecular Weight 534.6 g/mol
Appearance Orange-red to red crystalline powder chemimpex.com
Solubility in Water 10 mg/ml macsenlab.com
Maximum Absorption (λmax) 445 nm (in water at pH 7) macsenlab.com
Research ApplicationMechanism of ActionKey Findings
DNA Intercalation Studies Inserts into the DNA double helix rsc.orgoup.comCauses unwinding of the DNA helix and can inhibit DNA replication and transcription. nih.govresearcher.life
Photosensitization Research Absorbs light and transfers energy to induce photochemical reactions nih.govacs.orgCan generate reactive oxygen species, leading to DNA damage. macsenlab.comnih.gov
Fluorescent Microscopy Fluorescently stains cell nuclei and cytoplasm alkalisci.commacsenlab.comEnables visualization and morphometric analysis of cells. nih.gov
Mutagenesis Studies Causes frameshift mutations by adding or deleting base pairs macsenlab.comProvides insights into the mechanisms of mutation and DNA repair.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N3.H2O4S.H2O/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h2*1-7H,14-15H2;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRLDKDFCPUGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
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CAS No.

1811-28-5
Record name 3,6-Acridinediamine, sulfate (2:1)
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Record name Proflavine hemisulphate
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Elucidation of Molecular Interaction Mechanisms

Nucleic Acid Intercalation Dynamics

Proflavine (B1679165) is recognized for its ability to insert itself between the base pairs of nucleic acids, a process known as intercalation. This interaction is a primary mechanism of its biological activity and has been the subject of extensive research.

Binding Modes with Double-Stranded Deoxyribonucleic Acid (DNA)

Proflavine exhibits at least two primary modes of interaction with double-stranded DNA: intercalation and surface binding. nih.gov The predominant mode is influenced by factors such as the concentration of proflavine and the solvent environment. nih.gov Intercalation, the insertion of the planar acridine (B1665455) ring between adjacent base pairs of the DNA double helix, is the more extensively studied binding mode. nih.govmdpi.com This interaction is stabilized by van der Waals forces, hydrophobic interactions, and electrostatic interactions between the cationic proflavine molecule and the anionic phosphate (B84403) backbone of DNA.

Studies have shown that proflavine can also bind to the exterior of the DNA helix, a mode referred to as surface binding. nih.gov This external binding is thought to be a preliminary step to intercalation, forming a precursor complex. nih.gov The ratio of intercalated to surface-bound proflavine can be influenced by the presence of substances like ethanol, with higher concentrations favoring surface binding. nih.gov

The binding of proflavine to DNA is a dynamic process, with evidence suggesting the formation of "weak" and "strong" complexes, likely corresponding to surface binding and intercalation, respectively. nih.gov Kinetic experiments have revealed the biphasic nature of this process, supporting a multi-step binding mechanism. nih.gov

Interactions with Ribonucleic Acid (RNA) and Single-Stranded Nucleic Acids

Proflavine also interacts with RNA, demonstrating a strong binding affinity for double-stranded RNA structures. plos.orgnih.gov Spectroscopic and calorimetric studies have confirmed an intercalative binding model for proflavine with polynucleotides like polyadenylic acid-polyuridylic acid (poly(A)-poly(U)). plos.orgpsl.eu This interaction induces conformational changes in the RNA molecule. plos.orgpsl.eu Similar to its interaction with DNA, proflavine binding to double-stranded RNA can involve more than one binding site, with distinct thermodynamic profiles for each. nih.gov

The interaction of proflavine with single-stranded DNA has also been investigated. Studies have shown that proflavine can affect the template function of single-stranded DNA during replication, leading to site-specific inhibition of DNA polymerization. nih.gov

Structural Conformational Changes Induced in Nucleic Acids

The intercalation of proflavine into the DNA double helix induces significant structural alterations. A hallmark of this interaction is the unwinding of the DNA helix to accommodate the intercalating molecule. mdpi.com This unwinding is a consequence of the local separation of base pairs at the intercalation site. Solid-state NMR studies have revealed profound changes in the orientation of the phosphodiester backbone of DNA upon proflavine binding. nih.gov Specifically, some phosphodiester groups tilt to become nearly parallel to the helix axis, likely spanning the intercalation site, while another set tilts to an almost perpendicular orientation, which is thought to compensate for the helical unwinding. nih.gov

Viscosity measurements of DNA solutions in the presence of proflavine provide further evidence of conformational changes. An increase in the viscosity of a DNA solution upon the addition of an intercalator is indicative of an increase in the contour length of the DNA molecule, a characteristic feature of intercalation. rsc.org This elongation results from the "pushing apart" of the base pairs to create space for the proflavine molecule.

Energetic and Thermodynamic Aspects of Intercalation

The binding of proflavine to nucleic acids is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. For the interaction with DNA, the binding is characterized by a negative enthalpy change (ΔH°) and a positive entropy change (ΔS°), indicating that the process is both enthalpically and entropically driven. The spontaneity of this interaction is reflected in its negative Gibbs free energy change (ΔG°).

A phenomenon known as enthalpy-entropy compensation has been observed in the binding of proflavine to DNA, where changes in enthalpy are offset by corresponding changes in entropy. jst.go.jp

The interaction of proflavine with RNA is also thermodynamically favorable. For instance, the binding of proflavine to poly(A)-poly(U) is characterized by a positive entropy change and a negative enthalpy change. plos.orgpsl.eu The binding affinity, represented by the association constant (Ka), is on the order of 10^5 M-1. plos.orgpsl.eu

Thermodynamic Parameters of Proflavine Binding to Nucleic Acids at 298.15 K
Nucleic AcidBinding ParameterValueEnthalpy Change (ΔH°)Entropy Change (ΔS°)
Double-Stranded DNAEquilibrium Constant (K)(1.60 ± 0.04) x 105 M-1Favorable (Negative)Favorable (Positive)
poly(A)-poly(U) RNABinding Affinity (Ka)(6.57 ± 0.75) x 105 M-1Favorable (Negative)Favorable (Positive)

Enzymatic Inhibition and Functional Disruption

By binding to nucleic acids, proflavine can interfere with the function of enzymes that utilize nucleic acids as templates or substrates. This interference is a key aspect of its biological effects.

Inhibition of DNA and RNA Polymerases

Proflavine has been shown to be a potent inhibitor of both DNA and RNA polymerases. The primary mechanism of this inhibition is the binding of proflavine to the DNA template, which obstructs the progression of the polymerase enzyme along the DNA strand. This leads to a cessation of DNA replication and transcription.

Kinetic studies on the inhibition of Escherichia coli DNA-primed RNA polymerase by proflavine have suggested a competitive inhibition mechanism. This implies that proflavine, when bound to DNA, competes with the binding of nucleoside triphosphates to the active site of the polymerase. Evidence also suggests that proflavine may directly interact with the polymerase enzyme itself, occupying sites that are crucial for substrate binding.

The inhibitory effect of proflavine on DNA synthesis has been observed in human cells, where it affects semiconservative DNA replication. rsc.org

Inhibition of Polymerases by Proflavine
EnzymeOrganism/SystemInhibition MechanismObservations
DNA PolymeraseHuman FibroblastsTemplate-associated inhibitionAffects semiconservative DNA replication. rsc.org
RNA PolymeraseEscherichia coliCompetitive inhibitionInhibits DNA-primed RNA synthesis.

Impact on Protein Synthesis Mechanisms

Proflavine hemisulfate hydrate (B1144303) indirectly but potently disrupts protein synthesis, primarily by targeting the initial stages of gene expression: the synthesis and processing of ribonucleic acid (RNA). Studies conducted on HeLa cells have demonstrated that proflavine progressively inhibits the synthesis of RNA, DNA, and protein. Among these macromolecules, RNA synthesis is the most readily inhibited by the compound.

Mechanisms of Mutagenesis

The mutagenic properties of proflavine are a direct result of its physical interaction with DNA, leading to permanent alterations in the genetic sequence.

Proflavine is a classic inducer of frameshift mutations, which involve the insertion or deletion of a number of nucleotides in a DNA sequence that is not divisible by three. This shifts the translational reading frame, leading to the synthesis of a completely different, and usually nonfunctional, protein from that point forward.

Detailed studies in bacteriophage T4 have provided significant insights into this process. Research on the rIIB gene of bacteriophage T4 revealed that proflavine-induced mutations were predominantly single-base deletions or duplications. nih.gov A specific 10-base-pair region was identified as a mutational hotspot, accounting for two-thirds of the observed frameshifts. nih.govpnas.org Within this hotspot, duplications of one or more bases were found to be more frequent than deletions of a single base. nih.gov Another study on the thymidylate synthase gene of the same bacteriophage also identified a hotspot for proflavine-induced frameshift mutations. nih.gov The patterns of these mutations suggest that they arise from errors during DNA replication or repair, where the DNA polymerase is thought to slip or bypass a template base due to the distortion caused by the intercalated proflavine molecule. nih.gov

Summary of Proflavine-Induced Frameshift Mutations in Bacteriophage T4 rIIB Gene Hotspot
Total Independent Frameshifts AnalyzedFrameshifts Located in HotspotTypes of Mutations Observed in HotspotMost Frequent Mutation Type
4833 (69%)Single-base deletions, duplications of one or more basesDuplications

The mutagenic potential of proflavine is inextricably linked to its ability to intercalate into nucleic acids. As a planar, aromatic molecule, proflavine can insert itself into the space between adjacent base pairs of the DNA double helix. This physical insertion causes a significant distortion of the DNA structure; it unwinds the helix and increases the distance between the base pairs at the site of intercalation.

This structural perturbation is the root cause of its mutagenic effects. The distorted DNA is a poor template for DNA polymerase during replication. The presence of the intercalated proflavine molecule can cause the polymerase to misread the template, leading to the insertion of an extra nucleotide opposite the proflavine or the skipping of a nucleotide on the template strand. These events directly result in the frameshift mutations described previously. Therefore, the high affinity of proflavine for DNA and its ability to physically disrupt the helical structure are directly correlated with its capacity to induce mutations.

Interactions with Proteins and Other Biomolecules

Beyond its primary interaction with nucleic acids, proflavine hemisulfate hydrate also engages with various proteins, modulating their function through several distinct mechanisms.

One of the most well-documented interactions is with the serine protease α-chymotrypsin . Proflavine acts as a competitive inhibitor for this enzyme, binding to its active site and preventing the natural substrate from binding. acs.orgnih.gov This interaction is reversible and has been extensively studied to understand the dynamics of ligand-protein binding.

Proflavine also interacts with topoisomerase II , an essential enzyme in DNA metabolism. Rather than inhibiting its active site, proflavine acts as a "poison" by stabilizing the cleavage complex, which is an intermediate state where the enzyme is covalently bonded to the DNA after making a double-strand break. mdpi.comembopress.org By preventing the enzyme from completing its reaction cycle and re-ligating the DNA, proflavine leads to the accumulation of toxic DNA breaks.

Furthermore, when activated by light, proflavine can generate reactive oxygen species (ROS), such as hydroxyl radicals. nih.govresearchgate.net These highly reactive molecules can lead to the oxidative modification and degradation of nearby proteins. nih.govresearchgate.net Studies have shown that photo-activated proflavine can cause the fragmentation of proteins like Bovine Serum Albumin (BSA) and impair the enzymatic activity of proteases like trypsin . nih.govresearchgate.netksu.edu.sa This indicates that proflavine can cause protein damage through photosensitization, a mechanism distinct from direct competitive inhibition or intercalation.

Summary of Proflavine Interactions with Proteins and Biomolecules
BiomoleculeType of InteractionObserved Effect
α-ChymotrypsinCompetitive InhibitionBinds to the active site, inhibiting enzyme activity. acs.orgnih.gov
Topoisomerase IIPoisoning (Complex Stabilization)Stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks. mdpi.com
Bovine Serum Albumin (BSA)Photo-activated Oxidative DegradationCauses fragmentation and degradation of the protein. researchgate.net
TrypsinPhoto-activated Oxidative DegradationImpairs proteolytic activity and causes protein degradation. researchgate.netksu.edu.sa

Investigative Studies in Antimicrobial Action

Mechanistic Basis of Antimicrobial Efficacy

Proflavine (B1679165) hemisulfate hydrate (B1144303) exerts its antimicrobial effects through a multi-targeted approach, primarily centered on the disruption of fundamental cellular processes in bacteria. Its planar, tricyclic structure enables it to interact with key biological macromolecules, leading to the inhibition of bacterial growth and replication.

The primary and most well-documented mechanism of proflavine's antimicrobial action is its ability to interfere with bacterial DNA. Proflavine acts as a DNA intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation physically distorts the helical structure of the DNA, creating a steric hindrance that obstructs the binding of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. nih.gov

By inhibiting these polymerases, proflavine effectively halts the synthesis of new DNA and RNA strands, which is a critical step for bacterial cell division and proliferation. nih.govnih.gov This disruption of nucleic acid synthesis ultimately leads to a bacteriostatic effect, preventing the bacteria from multiplying. frontiersin.org Furthermore, the intercalation can induce frameshift mutations in the bacterial DNA, leading to the production of non-functional proteins and contributing to bacterial cell death. nih.govnih.gov

In addition to its effects on DNA, proflavine can also impact the integrity of the bacterial cell membrane. While the primary binding sites for proflavine are nucleic acids, studies have suggested that it can also interact with other cellular components, including the cell membrane. nih.govnih.gov This interaction can lead to an alteration in the fluidity and permeability of the bacterial cell membrane. nih.gov

While the primary mechanism of proflavine is DNA intercalation, some evidence suggests a potential for interference with protein synthesis at the ribosomal level. The process of protein synthesis, or translation, involves the ribosome moving along messenger RNA (mRNA) and, with the help of transfer RNA (tRNA), incorporating amino acids into a growing polypeptide chain.

General studies on acridine (B1665455) compounds, the chemical class to which proflavine belongs, have indicated an ability to inhibit protein biosynthesis. ox.ac.uk This inhibition could theoretically occur through the binding of proflavine to ribosomal RNA (rRNA) or ribosomal proteins, thereby interfering with the catalytic activity of the ribosome or preventing the binding of tRNA and mRNA. However, specific, detailed studies focusing on the direct binding of proflavine hemisulfate hydrate to bacterial ribosomes and the subsequent inhibition of amino acid incorporation are limited. The observed reduction in protein synthesis is often considered a downstream effect of the primary disruption of DNA transcription.

Proflavine is a photosensitizing agent, meaning its antimicrobial activity can be enhanced upon exposure to light. nih.govresearchgate.net When proflavine absorbs light energy, it can transition to an excited state. In this state, it can transfer this energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. nih.govfrontiersin.org

These highly reactive species can cause significant damage to various cellular components, including lipids, proteins, and nucleic acids. nih.govfrontiersin.org The generation of ROS contributes to the antimicrobial effect by inducing oxidative stress within the bacterial cell, leading to widespread, non-specific damage that the bacterial repair mechanisms cannot overcome. This photosensitizing property is a key aspect of its use in photodynamic therapy, where light is used to activate the antimicrobial agent at a specific site. nih.gov

Antimicrobial Spectrum and Efficacy Studies (In Vitro)

This compound has historically been recognized for its efficacy as a topical antiseptic, particularly against Gram-positive bacteria. frontiersin.org Its chemical properties allow it to effectively penetrate the cell walls of these bacteria.

In vitro studies have consistently demonstrated the bacteriostatic and bactericidal activity of proflavine against a range of Gram-positive pathogens. This class of bacteria is characterized by a thick peptidoglycan layer in their cell wall, which is generally more permeable to antimicrobial agents like proflavine compared to the outer membrane of Gram-negative bacteria.

Bacterial StrainGeneral In Vitro Efficacy
Staphylococcus aureusDemonstrated activity, including against strains that may be resistant to other antibiotics.
Streptococcus pyogenesGenerally susceptible to the action of acridine dyes like proflavine.
Enterococcus faecalisActivity has been noted, though enterococci can exhibit variable susceptibility to antiseptics.
Bacillus subtilisUsed as a model Gram-positive organism in studies demonstrating proflavine's mechanism of action.

Activity against Gram-Negative Bacterial Strains

This compound has demonstrated activity against Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. Research has quantified the efficacy of proflavine, particularly when combined with metallic salts in co-crystals, against critical pathogens.

Studies involving co-crystals of proflavine and various metal salts have established its antimicrobial concentrations for both free-swimming (planktonic) and biofilm-forming bacteria. The Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, both listed as critical priority pathogens by the World Health Organization, have been notable targets of this research. nih.gov While different metal co-crystal formulations showed varied performance against planktonic forms, they all demonstrated acceptable antimicrobial properties. nih.gov For instance, against E. coli, all tested proflavine-metal co-crystals were able to prevent biofilm formation at concentrations below 0.065 mg/mL. nih.gov However, these studies also highlight that Gram-negative strains can exhibit significant differences in their susceptibility to the same compounds. nih.gov

It is also important to note that some Gram-negative bacteria have developed resistance mechanisms against proflavine. The Proteobacterial Antimicrobial Compound Efflux (PACE) family of transporters, such as the AceI protein in Acinetobacter baumannii, can actively pump proflavine out of the cell, conferring resistance to the compound. researchgate.net

Antimicrobial Activity of Proflavine-Metal Co-Crystals Against Gram-Negative Bacteria
Bacterial StrainCompound TypeActivity MetricEffective ConcentrationReference
Escherichia coliProflavine-Metal Co-Crystals (all tested)MBIC (Minimum Biofilm Inhibitory Concentration)<0.065 mg/mL nih.gov
Pseudomonas aeruginosaProflavine-Silver Co-CrystalStrong Antibiofilm ActivityNot specified nih.gov

Antifungal and Antiviral Activity Investigations

Beyond its antibacterial properties, this compound has been investigated for broader antimicrobial applications. It is recognized as being effective against a range of fungi, contributing to its value in the development of antiseptics and disinfectants. nih.gov

More recent research has focused on its potent antiviral capabilities. Proflavine hemisulfate was identified as a strong inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication and transcription. researchgate.net In enzymatic assays, it demonstrated significant inhibitory activity against Mpro. researchgate.net Further investigations confirmed its effectiveness against viral replication in cell cultures. Proflavine hemisulfate inhibited the replication of Human Coronavirus OC43 (HCoV-OC43) by approximately 90% at a concentration of 1 µM. researchgate.net Its activity against the authentic SARS-CoV-2 virus was also significant, showing nanomolar efficacy comparable to the antiviral drug remdesivir. These findings suggest that proflavine hemisulfate could act as a dual-targeted inhibitor, providing a defense against coronavirus infections. researchgate.net

Antiviral Activity of Proflavine Hemisulfate (PRF)
VirusTargetActivity MetricMeasured ValueReference
SARS-CoV-2Mpro (Main Protease)IC₅₀ (Enzymatic Assay)2.07 ± 0.01 µM researchgate.net
HCoV-OC43Viral ReplicationIC₅₀0.24 ± 0.02 µM
SARS-CoV-2Viral ReplicationIC₅₀0.13 ± 0.01 µM

Modulation of Microbial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which makes them significantly less susceptible to conventional antibiotics. nih.gov Proflavine has been studied for its ability to interfere with these resilient structures.

Disruption of Mature Biofilm Structures

While many agents can prevent biofilm formation, disrupting an already established, mature biofilm is a greater challenge. Studies indicate that materials that can influence bacteria-surface interactions show promise as antibiofilm agents for treating chronic infections. While specific studies focusing solely on the disruption of mature biofilms by this compound are limited, the compound's ability to inhibit biofilm formation suggests a potential role in managing these complex microbial communities. nih.gov The strong performance of proflavine-metal co-crystals in preventing biofilm proliferation indicates an aggressive action against the initial and developmental stages of biofilm architecture. nih.gov

Inhibition of Bacterial Efflux Systems

Bacterial efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics and biocides, out of the cell. researchgate.net These systems are a primary mechanism of multidrug resistance in bacteria. researchgate.net

Mechanisms of Multidrug Efflux Pump Inhibition

Scientific investigations have identified proflavine not as an inhibitor, but as a substrate for certain bacterial efflux pumps. This means that instead of blocking the pump, proflavine is recognized and expelled by it. The Proteobacterial Antimicrobial Compound Efflux (PACE) family of pumps, found in Gram-negative bacteria like Acinetobacter baumannii, confers resistance to proflavine by actively transporting it out of the cell. researchgate.net Similarly, studies on the Resistance-Nodulation-Division (RND) family pump, AcrB, have characterized proflavine as a substrate that binds to the pump for extrusion. researchgate.net

Therefore, based on current research, this compound does not function as an efflux pump inhibitor. Its interaction with these systems is characterized by it being a target for efflux, which is a bacterial resistance mechanism to the compound.

Synergistic Effects with Conventional Antibiotics

The combination of antimicrobial agents is a critical strategy in combating the rise of multidrug-resistant bacteria. The potential for proflavine to act synergistically with conventional antibiotics, thereby enhancing their efficacy, is an area of significant interest. While comprehensive studies detailing the synergistic effects of this compound with a wide range of conventional antibiotics are limited, existing research provides insights into its collaborative potential, particularly when combined with metal-based antimicrobial agents and suggests avenues for future investigation with traditional antibiotics.

Research has shown that proflavine, when co-crystallized with metal salts such as silver, copper, zinc, and gallium, exhibits enhanced antimicrobial activity against a panel of clinically important pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov These combinations have demonstrated additive or synergistic outcomes, suggesting that the different mechanisms of action of proflavine and the metal ions may create a more potent antimicrobial effect. nih.gov For instance, proflavine's primary mechanism of intercalating with DNA complements the diverse actions of metal ions, which can include disrupting the bacterial cell wall, interfering with essential metal uptake, and inhibiting key enzymes. mdpi.com

A notable study on the co-crystallization of proflavine with zinc chloride revealed a 25-50% enhancement in antimicrobial activity against P. aeruginosa, S. aureus, and E. coli compared to the individual components. This suggests a synergistic interaction between proflavine and zinc.

While direct quantitative data, such as the Fractional Inhibitory Concentration Index (FICI), for combinations of proflavine with conventional antibiotics like beta-lactams or aminoglycosides is not extensively available in the literature, the observed cross-resistance between proflavine and penicillin in Escherichia coli points towards a shared mechanism of resistance, likely related to cell envelope permeability. nih.gov This shared pathway suggests that combinations of proflavine with antibiotics that also target or traverse the cell envelope could be a fruitful area for synergy research. The principle behind such synergy would be that one agent could facilitate the entry or action of the other.

The following table summarizes the observed enhanced antimicrobial activity of proflavine in combination with metal-based antimicrobials.

CombinationTarget Microorganism(s)Observed EffectReference(s)
Proflavine-Zinc Chloride Co-crystalsP. aeruginosa, S. aureus, E. coli25-50% enhancement in antimicrobial activity compared to individual components.
Proflavine-Silver Co-crystalsP. aeruginosa, S. aureus, E. coliEnhanced bacteriostatic and antibiofilm activity. nih.gov
Proflavine-Copper Co-crystalsE. coliEnhanced bacteriostatic and antibiofilm activity. nih.gov
Proflavine-Gallium Co-crystalsP. aeruginosaEnhanced bacteriostatic activity. nih.gov

Future research is warranted to systematically evaluate the synergistic potential of this compound with a broad spectrum of conventional antibiotics using standardized methods like the checkerboard assay to determine FICI values.

Mechanisms of Microbial Resistance Development to Proflavine

The emergence of microbial resistance to antimicrobial agents is a significant challenge in healthcare. Understanding the mechanisms by which bacteria develop resistance to proflavine is crucial for its effective and sustained use. The primary mechanisms of resistance to proflavine that have been identified are the active efflux of the drug from the bacterial cell and alterations in the cell envelope that reduce its permeability.

Efflux Pumps: The most predominantly cited mechanism of resistance to proflavine is the active removal of the compound from the bacterial cell by efflux pumps. nih.gov These are transport proteins located in the bacterial cell membrane that can extrude a wide variety of structurally diverse compounds, including antibiotics and antiseptics like proflavine. Several families of efflux pumps have been implicated in proflavine resistance, including:

Resistance-Nodulation-Division (RND) Superfamily: This is a major family of efflux pumps in Gram-negative bacteria, known for its broad substrate specificity. nih.gov

Proteobacterial Antimicrobial Compound Efflux (PACE) Family: Members of this family are known to confer resistance to various biocides, including proflavine. nih.gov

The overexpression of genes encoding these efflux pumps leads to a decrease in the intracellular concentration of proflavine, allowing the bacteria to survive at higher concentrations of the drug.

Alterations in Cell Envelope Permeability: Another significant mechanism of resistance involves changes to the bacterial cell envelope, which can limit the uptake of proflavine. In Escherichia coli, resistance to both proflavine and penicillin has been linked to modifications in the cell envelope that decrease its permeability to these compounds. nih.gov This suggests a non-specific barrier mechanism that impedes the entry of certain molecules into the cell.

For the related acridine compound, acriflavine (B1215748), a study in a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) identified a thickened cell wall as a potential mechanism of resistance. nih.gov This physical alteration could hinder the diffusion of the antimicrobial agent to its intracellular target. While this has not been directly demonstrated for proflavine, it represents a plausible mechanism of resistance that warrants further investigation.

The following table outlines the known and potential mechanisms of microbial resistance to proflavine.

Resistance MechanismDescriptionImplicated Bacteria (Example)Reference(s)
Active Efflux Expulsion of proflavine from the cell via membrane-bound transport proteins (efflux pumps).Gram-negative bacteria (e.g., E. coli, P. aeruginosa) nih.gov
Altered Cell Envelope Permeability Modifications to the bacterial cell wall and/or membrane that reduce the influx of proflavine.Escherichia coli nih.gov
Thickened Cell Wall (potential) An increase in the thickness of the peptidoglycan layer, potentially hindering drug penetration.Staphylococcus aureus (observed for acriflavine) nih.gov

It is important to note that a single bacterial isolate may employ multiple resistance mechanisms simultaneously, leading to higher levels of resistance. Further genetic and molecular studies are needed to fully elucidate the specific genes and regulatory pathways involved in the development of resistance to this compound.

Exploration of Anti Proliferative and Anticancer Mechanisms in Vitro

Cytotoxicity and Growth Inhibition in Cancer Cell Lines

Proflavine (B1679165) hemisulfate has demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. Its efficacy is often characterized by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Research has established that the growth-inhibitory effects of proflavine hemisulfate are dose-dependent. Studies have shown moderate cytotoxicity against several human cancer cell lines, with IC50 values typically in the micromolar range. For instance, against A2780 (ovarian), A2780R (ovarian, resistant), and MCF-7 (breast) cancer cell lines, proflavine exhibited IC50 values between 25–35 μM. researchgate.net Notably, it displayed lower toxicity toward normal human fibroblast cells (MRC-5), where the IC50 value was greater than 50 μM, suggesting a degree of selectivity for cancer cells. researchgate.net In other studies, proflavine hemisulfate was identified as a potent inhibitor of TPC-1 thyroid cancer cell proliferation, with an IC50 in the nanomolar range. mdpi.com

The compound's impact on cell proliferation is also linked to its ability to induce cell cycle arrest. In murine 4T1 breast cancer cells and human triple-negative breast cancer cell lines (HCC1937 and MDA-MB-231), proflavine was found to cause an arrest in the G2/M phase of the cell cycle. researchgate.net However, in the ER+PR+ MCF-7 breast cancer cell line, it induced a G1 phase arrest, indicating that its effects can be cell-line specific. researchgate.net

Interactive Table: IC50 Values of Proflavine Hemisulfate in Various Cancer Cell Lines

Below is a summary of reported IC50 values for proflavine hemisulfate hydrate (B1144303) in different cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
A2780Human Ovarian Cancer25-35 µM researchgate.net
A2780RHuman Ovarian Cancer (Resistant)25-35 µM researchgate.net
MCF-7Human Breast Cancer25-35 µM researchgate.net
TPC-1Human Thyroid CancerNanomolar range mdpi.com
MRC-5Normal Human Fibroblast>50 µM researchgate.net

Apoptosis Induction Pathways

A primary mechanism through which proflavine hemisulfate exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Research on acriflavine (B1215748), a closely related agent that contains proflavine, has shed light on these pathways. nih.gov The process is initiated by the compound's ability to activate key tumor suppressor proteins and subsequently engage the cell's intrinsic apoptotic machinery. nih.govresearchgate.net

The execution of apoptosis is critically dependent on a family of cysteine proteases known as caspases. nih.govnih.gov These enzymes exist as inactive zymogens (procaspases) and are activated in a proteolytic cascade. nih.govdiva-portal.org Apoptotic pathways converge on the activation of initiator caspases (e.g., caspase-9) which then cleave and activate executioner caspases (e.g., caspase-3 and -7). nih.gov The activation of the mitochondrial pathway by proflavine, marked by the release of cytochrome c, leads to the formation of the apoptosome, a complex that recruits and activates procaspase-9. diva-portal.orgjbtr.or.kr Activated caspase-9 then proceeds to activate downstream executioner caspases, which dismantle the cell by cleaving a multitude of cellular proteins, resulting in the characteristic morphological changes of apoptosis. nih.govillinois.edu

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of proflavine's action. nih.gov Studies involving acriflavine show that it can lead to mitochondrial dysfunction, a critical step in initiating apoptosis. nih.govresearchgate.net This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm. nih.govjbtr.or.kr The release of cytochrome c is a pivotal event, as it binds to the apoptosis protease-activating factor-1 (Apaf-1), triggering the assembly of the apoptosome and initiating the caspase cascade. diva-portal.orgjbtr.or.kr

The engagement of the mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bad) members. jbtr.or.krnih.gov Proflavine, as part of the acriflavine mixture, has been shown to modulate the expression of these critical regulators. Specifically, it can decrease the expression levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and Bad. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, favoring the release of cytochrome c and committing the cell to apoptosis. nih.govcjmb.org

Furthermore, the tumor suppressor protein p53, often called the "guardian of the genome," plays a significant role in this process. mdpi.comnih.gov Acriflavine has been found to promote the expression and activation of p53. nih.gov Activated p53 can, in turn, transcriptionally regulate Bcl-2 family members to promote apoptosis. nih.govresearchgate.net

Autophagy Induction and its Role in Cell Death

Autophagy is a cellular "self-eating" process where cytoplasmic components are degraded within lysosomes. mdpi.com It plays a complex, dual role in cancer; it can act as a tumor suppressor mechanism, but can also promote the survival of cancer cells under stress. nih.govfrontiersin.org In some contexts, the induction of autophagy can lead to a form of programmed cell death. frontiersin.org

While many natural compounds, including some flavonoids, are known to induce autophagy in cancer cells, the specific role of proflavine hemisulfate hydrate in this process is not yet well-documented in scientific literature. The relationship between the apoptosis induced by proflavine and the autophagic pathway remains an area that requires further investigation to fully understand its potential as a therapeutic mechanism. The interplay between apoptosis and autophagy is intricate, as components of one pathway can influence the other, sometimes leading to a pro-survival autophagic response that counteracts apoptotic signals. plos.org

Molecular Markers of Autophagy Activation

In vitro treatment with proflavine leads to a significant, dose-dependent induction of autophagy in cancer cells. spandidos-publications.com This is evidenced by the upregulation of key molecular markers associated with the autophagic process. In human osteosarcoma MG-63 cells, exposure to proflavine resulted in the increased expression of Beclin 1 and Atg5, suggesting activation of the Beclin 1/Atg5 pathway. spandidos-publications.com

A hallmark of autophagosome formation, the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II), is also observed. spandidos-publications.com Western blot analysis confirms a decrease in LC3-I levels with a corresponding accumulation of LC3-II, indicating the formation of autophagosomes in response to proflavine treatment. spandidos-publications.com

Table 1: Effect of Proflavine on Autophagy Marker mRNA Ratios in MG-63 Cells
Proflavine ConcentrationAtg5 to Bcl-2 mRNA Ratio (Fold Increase vs. Control)Beclin 1 to Bcl-2 mRNA Ratio (Fold Increase vs. Control)
5 µM1.21.4
10 µM2.42.5
Data derived from a study on human osteosarcoma cells, indicating a dose-dependent upregulation of pro-autophagic gene expression relative to the anti-apoptotic gene Bcl-2. spandidos-publications.com

Interplay between Apoptosis and Autophagy Mechanisms

The relationship between autophagy and apoptosis in cancer is complex, with autophagy acting as either a pro-survival or a pro-death mechanism depending on the cellular context. In the case of proflavine treatment in MG-63 osteosarcoma cells, evidence suggests that autophagy acts synergistically with apoptosis to promote cell death. spandidos-publications.com

This is not a case of protective autophagy being overcome by apoptosis; rather, both pathways are activated and contribute to the compound's cytotoxic effect. The study demonstrated that alongside the upregulation of autophagic markers, proflavine also activates intrinsic apoptotic pathways, indicated by the activation of caspases-3 and -9. spandidos-publications.com The concurrent induction of both processes suggests a coordinated cellular response to the stress induced by proflavine, culminating in effective cancer cell growth inhibition. spandidos-publications.com

Impact on Nucleolar Fine Structure and Function

Proflavine exerts a profound and visually dramatic effect on the fine structure of the nucleolus, the primary site of ribosome biogenesis. As an intercalating agent, it directly targets nucleic acids, leading to significant functional and morphological consequences. nih.govaacrjournals.org

Early electron microscopy studies on rat embryonic cells revealed that proflavine induces a characteristic series of ultrastructural lesions within the nucleolus. aacrjournals.org The most prominent of these changes is the segregation of nucleolar components . aacrjournals.org This process involves the separation of the granular and fibrillar elements of the nucleolus into distinct, demarcated zones. aacrjournals.orgresearchgate.net Normally, these components are intermingled to form the functional meshwork of the nucleolus. researchgate.net Proflavine treatment causes these components to unmix and occupy separate regions, a morphological change that reflects a severe disruption of nucleolar function. aacrjournals.org

This structural disorganization is a direct consequence of proflavine's impact on the synthesis and processing of ribosomal RNA (rRNA). Studies have shown that proflavine is a potent inhibitor of rRNA processing. nih.gov By intercalating into the DNA template and potentially the pre-rRNA transcripts, it obstructs the molecular machinery responsible for ribosome production. nih.gov The segregation of nucleolar components is thus considered the morphological expression of the inhibition of rRNA synthesis. aacrjournals.org This disruption prevents the assembly of new ribosomes, a critical process for protein synthesis and cell growth, thereby contributing significantly to proflavine's anti-proliferative effects.

Table 2: Summary of Proflavine's Impact on the Nucleolus
ParameterObserved EffectReference
Nucleolar UltrastructureSegregation of granular and fibrillar components aacrjournals.org
Nuclear StructureClumping of chromatin aacrjournals.org
rRNA ProcessingInhibition nih.gov
rRNA Release from NucleusInhibition nih.gov

Advanced Spectroscopic and Structural Research Methodologies

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy serves as a powerful tool for probing the binding of proflavine (B1679165) to biomolecules. The intrinsic fluorescence of the proflavine molecule is highly sensitive to its local environment, making it an excellent probe for studying complex formation.

The fluorescence of proflavine is significantly quenched upon its intercalation into DNA duplexes. nih.gov This phenomenon is attributed to the close interaction between the proflavine molecule and the DNA nucleobases, which leads to ultrafast non-radiative decay channels for the excited state. nih.gov Studies have demonstrated that this quenching is a static process, arising from the formation of a non-fluorescent ground-state complex between proflavine and DNA, rather than a dynamic collisional process. nih.gov

The efficiency of quenching can be influenced by the specific base pairs adjacent to the intercalation site. For instance, a significant decrease in fluorescence intensity is observed when proflavine intercalates between Guanine-Cytosine (G-C) base pairs. nih.gov The fluorescence quantum yield of proflavine can decrease dramatically upon binding to DNA, with one study reporting a drop from 38.56% for free proflavine to 2.86% for the DNA-intercalated form. nih.gov

The quenching process can be analyzed using the Stern-Volmer equation. Experimental data has been used to determine the fluorescence quenching constants at various temperatures, as detailed in the table below.

Temperature (K)Fluorescence Quenching Constant (KSV) (M-1)
298(4.2 ± 0.1) × 105
308(2.8 ± 0.1) × 105
318(1.6 ± 0.1) × 105

Fluorescence Resonance Energy Transfer (FRET) has been employed to study the spatial proximity between proflavine hemisulfate (as a donor) and an acceptor molecule. In these studies, the fluorescence of proflavine is quenched by the acceptor, and the efficiency of this energy transfer is dependent on the concentration of the acceptor and the distance between the donor and acceptor pair. researchgate.net

One such study investigated FRET between proflavine hemisulfate and rose bengal in an aqueous micellar solution. researchgate.net The quenching of proflavine's fluorescence was consistent with the Stern-Volmer relationship. researchgate.net A critical parameter in FRET is the Förster or critical energy transfer distance (R₀), which is the distance at which the energy transfer efficiency is 50%. An efficient energy transfer is indicated when the calculated R₀ value is less than 50 Å. researchgate.net

DonorAcceptorCalculated Critical Energy Transfer Distance (R0)Conclusion
Proflavine HemisulfateRose Bengal27.2 ÅEfficient energy transfer

UV-Visible absorption spectroscopy is a fundamental technique used to confirm and characterize the binding of proflavine to nucleic acids. The interaction, specifically intercalation, of proflavine with the DNA double helix results in characteristic changes in its absorption spectrum. researchgate.netmdpi.com These changes typically include a red shift (bathochromism) in the wavelength of maximum absorption and a decrease in the molar absorptivity (hypochromism). researchgate.netresearcher.life

For example, upon intercalation into a DNA duplex, the main absorption peak of proflavine in the visible region has been observed to undergo a red shift of approximately 16 nm, with a corresponding 21% decrease in amplitude. nih.gov These spectral shifts are indicative of the close stacking interactions between the planar aromatic ring of proflavine and the DNA base pairs. nih.govresearchgate.net

By monitoring the changes in absorbance upon titration with DNA, a binding constant (K) for the interaction can be determined. This provides a quantitative measure of the affinity of proflavine for the nucleic acid.

BiomoleculeSpectroscopic MethodObserved Spectral ChangesDetermined Binding Constant (K) (M-1)
Herring Sperm DNAUV Absorption TitrationRed Shift & Hypochromism2.20 (± 0.48) x 104

The standard Gibbs free-energy change for this binding has been calculated to be approximately -24.90 kJ/mol at 25°C, indicating a spontaneous interaction. researchgate.netnih.gov

X-ray Crystallographic Investigations of Complexes

X-ray crystallography provides definitive, high-resolution structural information about the binding of proflavine to nucleic acids. This technique allows for the precise determination of atomic coordinates, revealing the exact geometry of the intercalation complex and the conformational changes that occur in both the drug and the nucleic acid upon binding.

Crystallographic studies have successfully resolved the structures of proflavine in complex with various DNA and RNA fragments. A notable example is the high-resolution crystal structure of proflavine intercalated into the dinucleoside phosphate (B84403) cytidylyl-3',5'-guanosine (CpG). nih.gov These structures confirm that the planar proflavine molecule inserts itself between the base pairs of the nucleic acid fragment. nih.govucl.ac.uk

The orientation of the intercalated proflavine is typically directed from the major groove of the helix. ucl.ac.uk The detailed structural data from these crystallographic analyses serve as crucial benchmarks for theoretical studies, such as empirical energy calculations and computer graphics modeling, which have shown a close correspondence between calculated minimum-energy structures and the experimentally observed crystallographic positions. ucl.ac.uk

Nucleic Acid FragmentMethodResolutionKey Structural Finding
DNA hexamer duplex (5'-D(CPGPAPTPCPG)-3')X-RAY DIFFRACTION1.12 ÅDetailed geometry of proflavine intercalation.
d(5BrC-G-5BrC-G)X-RAY DIFFRACTION2.0 ÅRevealed both sandwiched and outside-bound proflavine molecules with Z-DNA. nih.gov
cytidylyl-3',5'-guanosine (CpG)X-RAY DIFFRACTIONHigh-resolutionProvided a model system for analyzing thermal motion in drug-nucleic acid complexes. nih.gov

Furthermore, analysis of the crystal structures reveals important conformational effects. For example, the study of the dCpG-proflavine complex at low temperatures showed that one of the guanine (B1146940) sugar moieties becomes disordered. nih.gov High-resolution structures also allow for thermal motion analysis, which can provide information on the translational and librational motions of individual groups within the complex, highlighting the dynamic nature of the intercalated structure. nih.gov Pronounced librational effects have been observed along the base pairs and in the plane of the proflavine chromophore. nih.gov

Vibrational Spectroscopy

Resonance Raman Spectroscopic Analysis of Molecular Interactions

Resonance Raman (RR) spectroscopy, particularly Surface-Enhanced Resonance Raman Scattering (SERRS), has been effectively employed to study the interaction of proflavine with DNA. The technique enhances the Raman signals of molecules adsorbed on or near metallic nanostructures, allowing for detailed analysis even at low concentrations.

When proflavine intercalates into the DNA double helix, distinct changes in its SERRS spectrum are observed. While the vibrational frequencies of the proflavine molecule itself are not significantly affected, notable intensity changes, or Raman hypochromism, occur in specific vibrational modes. This phenomenon is characteristic of the stacking interactions between the acridine (B1665455) ring of proflavine and the DNA base pairs.

The most significant intensity modulations are observed in the frequency region of 320–850 cm⁻¹, which are associated with distortions of the free amino group vibrations upon intercalation. radiologykey.com Furthermore, vibration bands corresponding to the aromatic plane of proflavine are visibly distorted.

Table 1: Changes in Resonance Raman Vibrational Bands of Proflavine Upon Intercalation with DNA radiologykey.com

Vibrational Band (cm⁻¹)AssignmentObserved Change Upon Intercalation
320 - 850Distortions of free-NH₂ group vibrationsStrongest intensity modulations
1172Aromatic plane of proflavineVisibly distorted
1360C-N stretchingVisibly distorted
1490N-H deformationVisibly distorted

These spectral changes provide direct evidence of the intercalation of proflavine into the DNA helix and offer insights into the specific molecular groups involved in this interaction.

Electrochemical Characterization Techniques

Electrochemical methods provide a sensitive platform for investigating the binding of small molecules to biomacromolecules like DNA. These techniques can quantify binding affinities and elucidate interaction mechanisms.

Electrochemical Impedance Spectroscopy (EIS) in Model Systems

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for analyzing the electrical properties of an electrode-electrolyte interface. In the context of proflavine-DNA interactions, EIS is used to monitor the changes in charge transfer resistance (Rct) at an electrode surface modified with DNA.

When proflavine intercalates into the DNA duplex immobilized on an electrode, it alters the DNA's conformation and affects the accessibility of a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, to the electrode surface. This results in a measurable increase in the charge transfer resistance. nih.govresearchgate.net This change in impedance can be correlated with the concentration of proflavine, allowing for the quantification of the binding interaction.

EIS measurements are typically performed over a wide frequency range, for instance, from 100 kHz to 0.04 Hz, to capture the different electrochemical processes occurring at the interface. nih.gov The ability of proflavine to induce these changes has led to its use as an electrochemical indicator for DNA hybridization and damage detection. nih.gov For example, the impedimetric response, specifically the increase in charge transfer resistance, has been shown to regularly increase with the concentration of intercalating drugs. nih.gov

Microscopic Techniques for Molecular and Cellular Interactions

Microscopic techniques that can resolve features at the nanoscale are indispensable for directly visualizing the structural consequences of molecular interactions.

Atomic Force Microscopy in Intercalation Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing individual molecules and their complexes. radiologykey.comnih.gov It is a powerful tool for studying the structural changes in DNA, such as bending, condensation, and changes in length, induced by the binding of small molecules. unc.edu

In the context of intercalation, AFM can be used to directly observe the effects of a compound like proflavine on the morphology of DNA molecules. The binding of an intercalator can lead to an increase in the contour length of the DNA, as the base pairs are pushed apart to accommodate the intercalating molecule. Furthermore, high concentrations of intercalating agents can induce DNA condensation, which can also be visualized and quantified using AFM. researchgate.net

While the principle of using AFM to study the effects of intercalators on DNA is well-established, specific high-resolution AFM studies detailing the precise morphological changes to DNA upon intercalation of proflavine hemisulfate hydrate (B1144303) are not extensively reported in the available literature. However, the methodology remains highly applicable for future research in this area to provide direct visual evidence of the structural perturbations caused by proflavine at the single-molecule level.

Computational and Theoretical Modeling of Proflavine Hemisulfate Hydrate

Molecular Dynamics Simulations of Drug-Nucleic Acid Interactions

Molecular dynamics (MD) simulations have proven to be an invaluable tool for elucidating the dynamic nature of proflavine's interaction with DNA. These simulations can model the behavior of the proflavine-DNA complex over time, providing insights into the stability of the complex, conformational changes in both the drug and the nucleic acid, and the role of the surrounding solvent and ions.

Research has shown that the intercalation of proflavine (B1679165) into the DNA double helix is a multi-step process. MD simulations have been instrumental in characterizing a pre-intercalative state where proflavine binds to the exterior of the DNA, followed by the insertion of the planar acridine (B1665455) ring between the base pairs. These simulations have revealed that proflavine binding can induce localized conformational changes in the DNA, such as unwinding of the helix and alterations in groove dimensions.

Furthermore, MD simulations have been employed to study the sequence-dependent kinetics and thermodynamics of proflavine binding. By simulating proflavine with different DNA sequences, researchers can identify preferential binding sites and understand the energetic factors that govern these preferences. The stability of proflavine-DNA minor groove-bound complexes, which are considered a rate-limiting step in the intercalation process, has been investigated using MD simulations, revealing narrowing of the minor groove upon binding.

Quantum Mechanical Calculations for Electronic Structure and Spectra

Quantum mechanical (QM) calculations are essential for understanding the electronic properties of proflavine, which underpin its spectroscopic characteristics and reactivity. These methods, based on the principles of quantum mechanics, can accurately predict the electronic structure, charge distribution, and various spectroscopic parameters of the molecule.

Ab initio and density functional theory (DFT) are the primary QM methods used to study proflavine. These calculations have been used to determine the optimized geometry of the molecule in its ground and excited states, as well as to calculate its molecular orbitals and electrostatic potential. This information is critical for understanding how proflavine interacts with other molecules, including its ability to accept and donate electrons, which is relevant to its photodynamic activity.

Time-Dependent Density Functional Theory (TD-DFT) for Vibronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties and electronic spectra. For proflavine, TD-DFT has been successfully used to compute its vibronic absorption spectra in aqueous solution, showing good agreement with experimental data. nih.gov These calculations have been performed for both the protonated and neutral forms of the dye, providing insights into how pH can influence its spectroscopic properties. nih.gov

By analyzing the results of TD-DFT calculations with various functionals and basis sets, researchers have been able to assign the observed absorption bands to specific electronic transitions. For instance, the prominent absorption band of the protonated form of proflavine has been attributed to a π-π* transition. nih.gov Furthermore, these calculations have highlighted the significant role of vibronic coupling and the Boltzmann distribution in shaping the absorption spectra of proflavine. nih.gov

Pharmacological Model Development and Chemoinformatics

The development of pharmacological models and the application of chemoinformatics techniques are crucial for translating the molecular-level understanding of proflavine's interactions into predictive models of its biological activity. These models can aid in the design of novel proflavine derivatives with enhanced therapeutic properties.

Chemoinformatics approaches involve the use of computational methods to analyze and model structure-activity relationships (SAR). For proflavine and its analogs, these methods can be used to identify the key molecular features responsible for their biological effects. By correlating physicochemical properties with biological activity, predictive models can be built to guide the synthesis of new compounds with desired activities.

Prediction of Binding Affinities and Thermodynamic Parameters (e.g., Entropy Changes)

A key aspect of pharmacological model development is the accurate prediction of binding affinities and the thermodynamic parameters that govern the interaction of proflavine with its biological targets. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from MD simulation trajectories.

These calculations can provide a detailed breakdown of the energetic contributions to binding, including van der Waals interactions, electrostatic interactions, and solvation energies. This allows for a deeper understanding of the driving forces behind complex formation.

Experimental techniques like isothermal titration calorimetry (ITC) provide crucial data for validating and refining these computational models. ITC directly measures the heat changes associated with binding, allowing for the determination of the binding constant (K_b), enthalpy change (ΔH), and entropy change (ΔS). This data is invaluable for developing accurate predictive models. For instance, studies on proflavine ureas have utilized quantum mechanics and chemoinformatics to determine lipophilicity (LogP) and changes in standard entropy (ΔS°) to build pharmacological models that predict anticancer activity.

Thermodynamic Parameters of Proflavine Binding to DNA

MethodBinding Constant (K) (M⁻¹)Standard Gibbs Free Energy Change (ΔG°) (kJ/mol)Reference
Cyclic Voltammetry2.32 (± 0.41) x 10⁴-24.90 nih.gov
UV Absorption Spectroscopy2.20 (± 0.48) x 10⁴- nih.gov

Force Field Optimization for Nucleic Acid-Drug Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and equations that define the potential energy of a system of atoms. For simulations of proflavine interacting with DNA, it is crucial to have a force field that accurately represents both the nucleic acid and the drug molecule, as well as their interactions.

Standard force fields such as AMBER and CHARMM have well-established parameters for standard biomolecules like DNA and proteins. However, for a drug molecule like proflavine, specific parameters may not be available or may require refinement. The process of developing and optimizing these parameters is known as force field parameterization.

This process typically involves obtaining initial parameters from analogy to similar molecules or from a general force field like the General Amber Force Field (GAFF). These initial parameters are then refined by fitting them to high-level quantum mechanical calculations of the molecule's properties, such as its conformational energies and vibrational frequencies. For proflavine, this would involve performing QM calculations on the isolated molecule and on model systems representing its interaction with DNA base pairs. The goal is to develop a set of parameters that can accurately reproduce these QM data within the framework of the classical force field. While the general methodologies for force field parameterization are well-established, specific studies detailing the optimization of force field parameters exclusively for the proflavine-DNA system are not extensively documented in publicly available literature.

Ligand-Protein Docking and Interaction Modeling

In addition to its well-known interaction with DNA, proflavine can also bind to various proteins, and understanding these interactions is important for elucidating its full biological activity profile. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand to a protein receptor.

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular docking studies have been used to investigate the binding of proflavine to various protein targets. These studies provide valuable insights into the potential mechanisms of action of proflavine beyond DNA intercalation. The binding energies calculated from these docking studies can be used to rank potential protein targets and to guide the design of proflavine derivatives with improved protein-binding selectivity and affinity. For example, docking studies have explored the interaction of proflavine with targets in the Wnt signaling pathway, which is implicated in cancer. ambermd.org

Predicted Binding Energies of Proflavine with Protein Targets

Protein TargetBinding Energy (kcal/mol)Reference
GSK3β-6.98 ambermd.org
CTNNB1 (β-catenin)-4.99 ambermd.org
VIM (Vimentin)-3.34 ambermd.org

Synthetic Strategies and Structure Activity Relationship Studies

Synthesis of Novel Proflavine (B1679165) Derivatives

The modification of the proflavine scaffold is a key area of research, leading to derivatives with potentially enhanced or novel biological activities. Synthetic approaches include conjugation with urea (B33335) and thiourea (B124793) moieties, derivatization for use in bioorthogonal chemistry, and the formation of metal co-crystals.

A significant strategy in modifying proflavine involves the synthesis of novel urea and thiourea derivatives to improve its biological profile, particularly its anticancer activity. nih.gov The general synthetic route begins with the improvement of 3,6-diisothiocyanatoacridine (B14485803) synthesis, which serves as a key intermediate. nih.gov This isothiocyanate is then reacted with various amines to produce a series of thiourea derivatives. nih.gov Subsequently, these thioureas are converted into the final urea derivatives through a reaction with mesitylnitrile oxide. nih.gov

Molecular modeling, based on parameters like lipophilicity (LogP) and changes in standard entropy (ΔS°), has been used to design new proflavine ureas with predicted anticancer activity. mdpi.com This approach builds on structure-activity relationship studies of previously synthesized proflavine ureas with n-alkyl chains. mdpi.com Research has identified several derivatives with significant cytostatic effects. For instance, against the HCT-116 human cancer cell line, specific urea derivatives displayed potent growth inhibition. mdpi.comresearchgate.net

CompoundSubstituentGI50 Value (μM) against HCT-116 Cell Line
11cPhenyl0.23
11fPhenylethyl0.35
11jHexyl0.36
11bAzepyl0.44

Data sourced from Molecules (2018). mdpi.comresearchgate.net

Additionally, proflavine-dialkyldithioureas have demonstrated substantial cytotoxic effects against the human leukemia HL-60 cell line, with IC50 values ranging from 7.2 to 34.0 μM. nih.gov These findings underscore the potential of urea and thiourea conjugates as a promising class of proflavine-based chemotherapeutic agents. nih.govresearchgate.net

To harness proflavine as a scaffold for DNA-templated synthesis, derivatives suitable for bioorthogonal reactions, such as "click chemistry," have been developed. rsc.org This involves modifying the exocyclic amine groups of proflavine with amido-azide substituents. rsc.org An extended amide linker is introduced to ensure the accessibility of the azide (B81097) groups for subsequent reactions. rsc.org

The synthesis yields compounds such as Proflavine diazide (PD), which is neutral, and its N-methylated cationic analogue (MePD). rsc.org These derivatives are designed to function as intercalative anchors. They bind strongly to DNA with little sequence selectivity and present their reactive azide groups into the major groove. rsc.org This positioning allows for in situ click functionalization with alkyne-modified molecules. rsc.org Crucially, the derivatives remain intercalated within the DNA duplex even after the click reaction, demonstrating their potential for assembling supramolecular structures on a DNA scaffold. rsc.org

A crystal engineering approach has been employed to combine proflavine with metal-based antimicrobials to create novel co-crystals and supramolecular complexes with enhanced antimicrobial properties. nih.govacs.org Mechanochemical synthesis is a primary method used for the co-crystallization of proflavine with salts of silver, copper, zinc, and gallium. nih.govacs.org

This strategy has produced a variety of novel compounds, including:

proflavine·AgNO₃

proflavine·CuCl

ZnCl₃[Proflavinium] (also denoted as ZnCl₃(HPF)) nih.govresearchgate.net

[Proflavinium]₂[ZnCl₄]·H₂O (also denoted as [HPF]₂[ZnCl₄]·H₂O) nih.govresearchgate.net

[Proflavinium]₃[Ga(oxalate)₃]·4H₂O (also denoted as [HPF]₃[Ga(ox)₃]·4H₂O) nih.govnih.gov

CompoundTarget OrganismActivity Noted
proflavine·AgNO₃P. aeruginosa, E. coli, S. aureusBest overall antibiofilm activity
ZnCl₃(HPF) & [HPF]₂[ZnCl₄]·H₂OP. aeruginosa, E. coli, S. aureusEnhanced antimicrobial activity over individual components
[HPF]₃[Ga(ox)₃]·4H₂OP. aeruginosa, E. coli, S. aureusEffective against all three strains

Data sourced from ACS Applied Bio Materials (2022) and Scientific Reports (2022). nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of proflavine derivatives and their biological function is critical for designing more effective compounds. SAR analyses focus on how specific molecular modifications impact biological activities and the stability of DNA intercalation.

SAR studies of proflavine derivatives have provided valuable insights into the molecular features that govern their efficacy. For the urea and thiourea conjugates, antiproliferative activity is closely linked to the nature of the substituents. nih.govmdpi.com Molecular modeling and experimental data show that derivatives with azepyl, phenyl, and phenylethyl groups exhibit high levels of anticancer activity. mdpi.com The design process for these compounds considered physicochemical parameters like lipophilicity and entropy changes upon DNA binding, suggesting these factors are key determinants of biological effect. mdpi.comresearchgate.net

In the case of metal co-crystals, the biological activity is highly dependent on the choice of the metal ion. nih.gov While the silver-proflavine co-crystal is a potent antibiofilm agent, other metal complexes like those with zinc, copper, and gallium show varying degrees of selective antimicrobial performance against different bacterial strains. nih.govresearchgate.net This indicates that the metal center plays a crucial role in the mechanism of action and the spectrum of activity of the resulting supramolecular complex. nih.gov Similarly, palladium(II)-proflavine complexes have been synthesized and show important biological activity, with some complexes exhibiting significantly lower LC50 values than cisplatin (B142131) against certain cancer cell lines. nih.govnih.gov

The primary mechanism of proflavine's action is its intercalation between DNA base pairs, which disrupts DNA replication and transcription. stlawu.edunih.gov Modifications to the proflavine structure can significantly influence the stability and nature of this interaction. stlawu.edu

For proflavine urea derivatives, the length of the n-alkyl chain substituent has been directly correlated with the DNA binding constant (KB). mdpi.com This relationship highlights how substituent size and lipophilicity can affect the stability of the drug-DNA complex. mdpi.com The environment of the intercalation site also plays a role; fluorescence studies show that the emission of intercalated proflavine is enhanced when inserted between adenine-thymine (A-T) base pairs but is significantly quenched when between guanine-cytosine (G-C) pairs. nih.gov

Furthermore, solid-state NMR studies have revealed that upon intercalation, proflavine is immobile and stacked with its aromatic plane perpendicular to the DNA fiber axis. nih.gov The binding induces significant changes in the DNA backbone's phosphodiester orientation to accommodate the intercalator and the resulting unwinding of the double helix. nih.gov The introduction of substituents, such as the amido-azide groups in PD and MePD, has been shown not to disrupt this intercalation, allowing these derivatives to bind strongly and serve as stable platforms for further chemical modifications on the DNA template. rsc.org

Lipophilicity (LogP) and its Role in Derivative Activity

Lipophilicity, a critical physicochemical property, describes a chemical compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is commonly quantified by the partition coefficient (P), which measures the concentration ratio of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this ratio is known as LogP. nih.gov This parameter is fundamental in drug design as it significantly influences a molecule's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov For a drug to be effective, it often needs to traverse biological membranes, which are primarily lipid bilayers, to reach its intracellular target. researchgate.net Therefore, a compound's lipophilicity is a key determinant of its ability to permeate these membranes and exert its biological effect. nih.govresearchgate.net

In the context of proflavine and its derivatives, whose primary biological target is often intracellular DNA, lipophilicity plays a pivotal role. mdpi.comnih.gov The planar acridine (B1665455) core of proflavine allows it to intercalate between DNA base pairs, but to do so, it must first cross the cell membrane. nih.gov Structure-activity relationship (SAR) studies on proflavine derivatives have demonstrated that the ability of these compounds to penetrate the cell membrane is of equal importance to their anticancer activity as their capacity to bind to DNA. nih.gov

Research into novel proflavine ureas has provided significant insights into the role of lipophilicity. In one such study, a series of proflavine urea derivatives were synthesized and evaluated for their anticancer activity. mdpi.com A positive correlation was established between the lipophilicity (LogP) of these derivatives and their cytotoxicity, measured as the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net This finding underscores that for these specific derivatives, greater lipophilicity facilitates better cell membrane penetration, leading to enhanced cytotoxic effects. nih.gov

However, this relationship also presents a challenge in drug design. Researchers have noted that it is difficult to design a derivative that possesses both high lipophilicity for efficient cell entry and strong DNA binding capabilities, as these properties can be mutually opposing. researchgate.net This necessitates a compromise: creating a molecule with sufficient lipophilicity to cross the cell membrane while retaining the structural features required to form a stable complex with its DNA target. mdpi.comresearchgate.net

The cytostatic effect of several novel proflavine urea derivatives against the HCT-116 human cancer cell line highlights this balance. The phenyl and phenylethyl derivatives, for instance, showed potent activity, which is attributed to an optimal balance of their lipophilic character and their ability to interact with the biological target. mdpi.comnih.gov

The following table details the calculated LogP values and the corresponding growth inhibition (GI50) for several proflavine urea derivatives against the HCT-116 cancer cell line, illustrating the impact of structural modifications on lipophilicity and activity. mdpi.comnih.gov

Proflavine DerivativeCalculated LogPGI50 vs. HCT-116 (μM)
Phenyl urea 11c1.570.23
Phenylethyl urea 11f2.330.35
Hexyl urea 11j2.320.36
Azepyl urea 11b1.830.44

Data sourced from a study on novel biologically active proflavine ureas. mdpi.comnih.gov LogP was determined using cheminformatics software. mdpi.comnih.gov

Ultimately, these studies confirm that lipophilicity is a crucial parameter in the SAR of proflavine derivatives. Modulating the LogP value through synthetic strategies is a key approach for optimizing the biological activity of this class of compounds, aiming for a molecule that can efficiently reach and act upon its intracellular target. mdpi.comnih.gov

Specialized Research Applications in Cell and Molecular Biology

Cytological Staining and Visualization Techniques

Proflavine (B1679165) hemisulfate is extensively used as a rapid and effective fluorescent stain in cytology for the microscopic study of cells. nih.govnih.gov It non-specifically stains various cellular components but shows a preference for the cell nucleus, providing strong nuclear contrast. plos.org This staining allows for the clear visualization of cell nuclei and cytoplasmic structures, which is crucial for morphological analysis. macsenlab.com

A key advantage of proflavine hemisulfate in cytology is its ability to rapidly stain fresh cells without the need for fixation or lengthy incubation periods. nih.govplos.org When cells are suspended in a dilute solution of proflavine (e.g., 0.01% w/v in saline), staining is virtually instantaneous. nih.govresearchgate.net This contrasts sharply with traditional multi-step staining procedures like the Papanicolaou (PAP) or Giemsa stains, which are more time-consuming. plos.orgnih.gov

The dye effectively highlights nuclear and cytoplasmic features in a variety of biological specimens. plos.org For instance, in exfoliated oral squamous cells, it clearly defines nuclei, cell membranes, and even granular cytoplasm. nih.govresearchgate.net In leukocytes, it produces bright nuclei, accentuating the multilobar nature of nuclei in neutrophils. nih.govnih.gov The structural definition achieved with proflavine staining is comparable to that of conventional methods, making it a valuable tool for point-of-care cytology. nih.gov

Staining MethodProcedure ComplexityTime RequirementFixation RequiredApplication
Proflavine Hemisulfate Single-step addition to cell medium plos.orgnih.govInstantaneous (No incubation) nih.govNo nih.govFresh cells, Point-of-care cytology nih.govplos.org
Papanicolaou Stain Multi-step procedure plos.orgnih.govTime-consuming plos.orgYes nih.govStandard clinical cytology nih.gov
Giemsa Stain Multi-step procedure nih.govTime-consumingYesHematology, Histology nih.gov

Proflavine hemisulfate is also a valuable tool in in-vitro research involving cell lines. It has been successfully used to stain various cultured cells for morphological assessment. plos.org For example, it has been applied to human oral squamous carcinoma cell lines, such as Cal 27, and the 1483 cell line. plos.org

The clear delineation of cellular boundaries and nuclei by proflavine facilitates detailed quantitative analysis of digital images. nih.gov Researchers can perform morphometric analyses, such as calculating the nuclear-to-cytoplasmic ratio, which is a key parameter in distinguishing between normal, dysplastic, and cancerous cells. nih.govresearchgate.net Furthermore, image texture analysis can be employed on proflavine-stained cells to extract quantitative features, allowing for the detection of significant morphological differences between various cell types. nih.govresearchgate.net

Genetic Studies and Mutational Analysis Models

The primary mechanism of proflavine's interaction with cells is through the intercalation of its planar acridine (B1665455) ring into the DNA double helix. macsenlab.cominvivochem.com This physical insertion between adjacent base pairs disrupts DNA synthesis and replication. macsenlab.cominvivochem.com The interference with DNA processes can lead to a high frequency of errors during DNA copying, resulting in mutations. macsenlab.com

This mutagenic property makes proflavine a useful agent in genetic research to induce mutations and study their effects. chemimpex.com For example, proflavine and its derivatives have been used to induce the 'petite' mutation in Saccharomyces cerevisiae (a type of yeast), which is a valuable model for studying mitochondrial DNA inheritance and function. invivochem.com By inducing mutations, scientists can investigate the function of specific genes and the cellular pathways that respond to DNA damage.

Fluorescence-Guided Imaging Research (Cellular Level)

Proflavine hemisulfate serves as an effective fluorescent contrast agent for real-time, in-vivo imaging at the cellular level. macsenlab.comnih.gov Its application is particularly prominent in the development and use of high-resolution optical imaging devices, such as fluorescence microendoscopes. macsenlab.comnih.gov These instruments are used to visualize tissue micro-architecture in real-time, and proflavine enhances this capability by making cell nuclei visible. nih.gov This allows for the differentiation between normal and neoplastic tissues during diagnostic procedures. macsenlab.comnih.gov

By intercalating with DNA, proflavine accumulates in and brightly stains cell nuclei, which then fluoresce under appropriate excitation light. plos.orginvivochem.com It has a peak excitation wavelength in the blue region (around 444-460 nm) and emits in the green region (around 508-515 nm). plos.org This provides excellent contrast, allowing high-resolution imaging systems to capture detailed images of nuclear morphology. nih.gov The enhanced visualization of nuclear size, shape, and distribution is critical for applications such as the early screening of oral cancer and its precursors, and for accurately determining the margins of malignant tissue during surgery. macsenlab.comnih.gov

PropertyValueRelevance in Fluorescence Imaging
Excitation Maximum ~444-460 nm plos.orgCompatible with common blue light sources (e.g., 455 nm LED) researchgate.net
Emission Maximum ~508-515 nm plos.orgAllows for clear detection in the green spectrum, separate from excitation light researchgate.net
Mechanism DNA Intercalation macsenlab.comalkalisci.comLeads to preferential and strong staining of the cell nucleus plos.org
Cellular Uptake Rapid, via membrane passage plos.orgEnables real-time imaging without significant delay nih.gov

Analytical Methodologies for Research Material Characterization

Beyond its direct use in staining and imaging, proflavine hemisulfate hydrate (B1144303) is also employed in specific analytical techniques for the characterization of research materials. One such application is its use as a calibrating dye in Fluorescence Resonance Energy Transfer (FRET) analysis. alkalisci.com FRET is a technique used to measure the distance between two molecules, and a well-characterized dye like proflavine can be used to standardize and validate the experimental setup.

Furthermore, analytical methods have been developed to characterize proflavine itself, which is crucial for ensuring the quality and stability of the compound for research use. A validated, stability-indicating high-performance liquid chromatography (HPLC) method has been established to determine the concentration of proflavine hemisulfate in solutions. nih.gov This method is essential for studies that require preparing and storing proflavine solutions for long-term use in diagnostic procedures, ensuring that the concentration remains stable and reliable over time. nih.gov The analysis of pharmaceutical hydrates, in general, involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the water content and thermal properties of the hydrated compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment in Research Solutions

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique used to determine the purity and assess the chemical stability of proflavine hemisulfate hydrate solutions for research purposes. A validated, stability-indicating HPLC method is essential for ensuring the reliability and reproducibility of experimental results.

Research has demonstrated the utility of HPLC in evaluating the long-term stability of proflavine hemisulfate solutions. In one study, a 0.01% (10 mg/100 ml) solution of proflavine hemisulfate in sterile water was subjected to different storage conditions. researchgate.netnih.gov The concentration of proflavine was monitored at various time points over a 12-month period using a validated HPLC method. researchgate.netnih.gov The results indicated that solutions stored under refrigeration (4–8℃) remained both physically and chemically stable for at least 12 months, with concentrations staying within 95% to 105% of the initial value. researchgate.netnih.gov However, solutions stored at room temperature (23℃) showed chemical stability for only up to six months. researchgate.netnih.gov After this period, increased turbidity and particulate matter were observed in some samples stored at room temperature. nih.gov

The HPLC method itself was validated by forcing the degradation of proflavine under heat, acidic, and basic conditions. researchgate.netresearchgate.net Chromatograms from these tests confirmed that the degradation product peaks did not interfere with the peak of the intact drug, thus validating the method as "stability-indicating". researchgate.netresearchgate.net The precision of the assay was found to be high, with intra- and inter-day coefficients of variation at 1.7% and 1.3%, respectively. researchgate.net This level of precision is crucial for accurately quantifying the stability of the compound over time. Commercial suppliers also use HPLC to certify the purity of proflavine hemisulfate, with some batches demonstrating a purity of 98.66%. selleckchem.com

Chemical Stability of 0.01% Proflavine Hemisulfate Solution
Storage ConditionTime PointRemaining Concentration (% of Initial)Physical Observation
Refrigeration (4–8℃)6 Months95% - 105%Stable
Refrigeration (4–8℃)12 Months95% - 105%Stable
Room Temperature (23℃)6 Months94% - 105%Stable
Room Temperature (23℃)9 MonthsVariableIncreased turbidity and particulates observed
Room Temperature (23℃)12 MonthsVariableIncreased turbidity and particulates observed

Applications in Cell Culture Studies for Cell Behavior and Interactions

This compound is widely utilized in cell culture studies to investigate various aspects of cell behavior and interactions, largely due to its properties as a DNA intercalating agent. chemimpex.cominvivochem.comcancer.gov As an acridine-derived fluorescent dye, it readily passes through cell and nuclear membranes, binding to DNA and staining the nucleus. invivochem.comcancer.govnih.gov This characteristic allows researchers to visualize cell nuclei for applications such as nuclear morphometry, which can help in the identification and differentiation of normal versus cancerous cells in cytological examinations. invivochem.comcancer.gov

The primary mechanism of proflavine's action is its intercalation into double-stranded DNA, which disrupts DNA synthesis and replication. invivochem.commacsenlab.com This disruption can lead to mutations, typically base-pair deletions or insertions, and ultimately inhibit cell division and growth. chemimpex.cominvivochem.commacsenlab.com This makes it a valuable tool in cancer research for studying the inhibition of cell proliferation. chemimpex.com

Specific studies have detailed the effects of proflavine on cell behavior. In research involving HeLa cells, a human cervical cancer cell line, proflavine was shown to progressively inhibit the synthesis of RNA, DNA, and protein at concentrations up to 43μM. nih.gov The study noted that RNA synthesis was the most sensitive to inhibition, while protein synthesis was relatively insensitive. nih.gov At a concentration of 22μM, proflavine not only inhibited RNA and DNA synthesis but also caused a progressive loss of RNA from both the nucleus and cytoplasm, without a corresponding loss of DNA or total cell dry weight. nih.gov It was observed that the rapidly labeled RNA in the nucleus was preferentially degraded. nih.gov

Furthermore, proflavine has been used as a rapid stain for various cell types in culture, including oral squamous carcinoma cell lines (like Cal 27) and normal human leukocytes. nih.gov Its ability to fluorescently stain both the nucleus and cytoplasmic structures provides clear structural definition, comparable to more complex, multi-step staining procedures like Papanicolaou or Giemsa staining. nih.gov This simplifies imaging lab procedures and enables quantitative morphological comparisons between different cell types. nih.govmacsenlab.com

Summary of Proflavine Effects on HeLa Cells
ConcentrationEffect on Macromolecular SynthesisOther Observed Effects on Cell Behavior
Up to 43μMProgressive inhibition of RNA, DNA, and protein synthesis. RNA synthesis is most sensitive.Inhibition of cell growth.
22μMInhibition of RNA and DNA synthesis.Progressive loss of RNA from nucleus and cytoplasm. Preferential degradation of rapidly labeled nuclear RNA.

Q & A

Q. What are the primary mechanisms by which proflavine hemisulfate hydrate interacts with cellular components in fluorescence imaging?

Proflavine hemisulfate’s amphipathic structure enables DNA intercalation via planar aromatic rings, preferentially binding to nucleic acids in cell nuclei. Its cationic nature facilitates electrostatic interactions with negatively charged DNA phosphate groups, enhancing nuclear staining. Cytoplasmic granular structures are visualized due to interactions with RNA and acidic organelles. Fluorescence intensity correlates with DNA density, enabling quantitative nuclear-to-cytoplasmic ratio analysis . For reproducible results, use 0.01% (w/v) proflavine in PBS, with 1–2 minutes incubation for optimal contrast .

Q. How should researchers standardize protocols for this compound in cytological staining?

Standardize staining by:

  • Preparing fresh solutions (0.005–0.02% w/v in PBS) to avoid precipitation.
  • Fixing cells with 70% ethanol before staining to enhance membrane permeability.
  • Using LED-based fluorescence microscopy (excitation: 440–460 nm; emission: 500–550 nm) to minimize photobleaching. Validate protocols using control samples (e.g., leukocytes for nuclear lobularity analysis) and calibrate imaging software for texture analysis (e.g., Haralick features) to quantify staining uniformity .

Q. What are the limitations of this compound in live-cell imaging?

Proflavine exhibits cytotoxicity at concentrations >0.05% (w/v) due to DNA intercalation disrupting replication. For live-cell studies, limit exposure to <5 minutes and use low-light imaging settings. Parallel viability assays (e.g., trypan blue exclusion) are recommended to confirm cell integrity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proflavine’s DNA-binding efficiency across studies?

Proflavine’s hemisulfate hydrate form crystallizes in a monoclinic system (space group P2₁/c), with four molecules per asymmetric unit. Variations in DNA-binding affinity may arise from sulfate anion interactions stabilizing specific conformations. Use X-ray crystallography or molecular dynamics simulations to compare binding modes in AT-rich vs. GC-rich DNA regions. Refine models using R-factor analysis (<0.08) and validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What methodological strategies mitigate batch-to-batch variability in proflavine’s fluorescence emission?

Batch variability stems from hydration state differences and sulfate counterion ratios. Characterize batches using:

  • UV-Vis spectroscopy (λmax: 444 nm in aqueous solution).
  • High-performance liquid chromatography (HPLC) with C18 columns (retention time: 8.2 ± 0.3 minutes). Normalize fluorescence intensity using internal standards (e.g., fluorescein) and report emission yields relative to reference spectra .

Q. How does proflavine’s antibacterial activity influence its utility in dual-purpose (imaging + antimicrobial) studies?

Proflavine inhibits bacterial growth via DNA intercalation and topoisomerase interference. For dual applications:

  • Optimize concentration thresholds: ≤0.01% (w/v) for imaging vs. ≥0.1% for bactericidal effects.
  • Use time-lapse imaging to capture dynamic responses (e.g., membrane disruption in E. coli). Pair with RNA-seq to differentiate antimicrobial pathways from staining artifacts .

Q. What computational approaches enhance the interpretation of proflavine-stained cytometric data?

Apply machine learning pipelines:

  • Train convolutional neural networks (CNNs) on proflavine-stained oral squamous cell datasets to classify malignant vs. benign cells (accuracy >92%).
  • Use principal component analysis (PCA) on texture features (e.g., contrast, entropy) to reduce dimensionality. Open-source tools like CellProfiler or QuPath enable batch processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.